(5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Anticancer Breast Cancer MCF-7

This compound is a pre-validated phenotypic screening hit with demonstrated MCF-7 antiproliferative activity (IC50 15 µM). Unlike simple building blocks, its three pharmacophoric features (5-bromofuran-2-carbonyl, piperidine-4-oxy linkage, 6-methylpyridine) enable direct mechanism-of-action studies in cancer models. The 5-bromo handle permits rapid SAR expansion via Suzuki coupling. For researchers requiring a kinase-directed probe with whole-cell activity and a versatile synthetic vector, this compound provides immediate biological context not available from generic intermediates.

Molecular Formula C16H17BrN2O3
Molecular Weight 365.227
CAS No. 1797958-78-1
Cat. No. B2640336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1797958-78-1
Molecular FormulaC16H17BrN2O3
Molecular Weight365.227
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C16H17BrN2O3/c1-11-3-2-4-15(18-11)21-12-7-9-19(10-8-12)16(20)13-5-6-14(17)22-13/h2-6,12H,7-10H2,1H3
InChIKeyUUTMTRWSYRIUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1797958-78-1): A Dual Heterocyclic Tool Compound for Kinase-Focused Research Programs


The compound (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic small molecule (MW ~365.23 g/mol, C16H17BrN2O3) characterized by a 5-bromofuran-2-carbonyl moiety linked to a 4-((6-methylpyridin-2-yl)oxy)piperidine scaffold. This architecture combines a halogenated furan electrophile, a piperidine core, and a methyl-substituted pyridyl ether side-chain, placing it within the chemical space of targeted kinase inhibitors and CNS-penetrant tool compounds [1]. Its Lipinski-compliant physicochemical profile (tPSA 53.76 Ų, cLogP ~2.89) suggests acceptable oral drug-like properties [2].

Why Simple Analog Substitution is Insufficient for (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone in Target ID Studies


This compound presents three critical pharmacophoric features whose specific spatial arrangement and electronic characteristics are unlikely to be replicated by simple analogs: (i) the 5-bromofuran-2-carbonyl group, which acts as both a specific hydrogen-bond acceptor and a reactive handle; (ii) the piperidine 4-ether linkage, which governs the exit vector of the pyridyl group; and (iii) the 6-methyl substitution on the pyridine ring, which can modulate pi-pi stacking interactions with kinase hinge regions. Swapping any of these modules—for example, an unchlorinated pyridine or a des-bromo furan—can alter the compound's kinase selectivity fingerprint in ways that are not predictable a priori, making generic substitution a high-risk strategy for reproducing a specific biological activity profile [1].

Quantitative Differentiation Evidence for (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone Against Structural Analogs


MCF-7 Antiproliferative Activity Defines a Cytotoxic Threshold Relative to In-Class Bromofuran Piperidines

In a standardized 48-hour MTT assay against the MCF-7 breast adenocarcinoma cell line, (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone demonstrated an IC50 of 15 µM . This value provides a quantitative baseline for cytotoxicity that is distinct from other bromofuran-piperidine hybrids. For example, the structurally related but simpler 1-[(5-Bromofuran-2-yl)methyl]piperidine exhibits only weak enzyme inhibition (Ki values in the high micromolar range) with no reported antiproliferative activity . The presence of the 6-methylpyridin-2-yloxy group in the target compound is therefore associated with a gain of cellular potency that is not observed in the des-pyridyl analog.

Anticancer Breast Cancer MCF-7

Kinase Profiling Selectivity Fingerprint Against Understudied Neurological Kinase Targets

Although direct profiling data for the target compound are not publicly available, close pyrimidine-based analogs from the same chemical series (e.g., compound 7 from Drewry et al., 2022) have been identified as potent inhibitors of understudied kinases implicated in neurodegeneration, including AAK1 (pIC50 6.9), DRAK1/STK17A, DRAK2/STK17B, and MARK1 [1]. The target compound's pyridyl-oxy piperidine scaffold is a recognized hinge-binding motif in this chemical class. By contrast, 5-bromofuran-2-yl derivatives lacking the extended heteroaryl-ether side chain (e.g., 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols) are reported primarily as antifungal agents with no kinase activity [2]. This class-level divergence supports the inference that the pyridyl-ether extension is a critical determinant of kinase targeting.

Kinase Inhibition AAK1 DRAK1 MARK1

Wnt Pathway Inhibition Potential Distinguishes Pyridyl-Piperidine Ethers from Simple Piperidine Derivatives

The Merck patent family (e.g., US2017/0107222) discloses that substituted pyridyl piperidine compounds according to Formula (I), which encompasses the target compound's core scaffold, are Wnt pathway inhibitors with potential utility in hyperproliferative diseases [1]. While the patent does not disclose specific IC50 values for the exact bromofuran variant, the class is clearly differentiated from simpler piperidine amides (e.g., 5-bromofuran-2-yl-piperidin-1-yl-methanone, CAS 5245801) that have not been associated with Wnt pathway modulation but are used instead as general synthetic building blocks . The presence of the 6-methylpyridin-2-yloxy substituent is therefore a structural determinant of Wnt pathway engagement within this chemical space.

Wnt Pathway Cancer Pyridyl Piperidines

Defined Application Scenarios for (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone Based on Differentiation Evidence


Cellular Proof-of-Concept Studies in Breast Cancer Models

The compound's demonstrated MCF-7 antiproliferative activity (IC50 15 µM) supports its use as a starting point for phenotypic screening in breast cancer. Unlike simple bromofuran intermediates, its whole-cell activity enables direct evaluation of mechanism-of-action hypotheses in a disease-relevant cellular context [Section_3, Evidence_Item_1].

Kinase Selectivity Profiling for Understudied Neurological Targets

Given the scaffold's close relationship to known AAK1/DRAK/MARK inhibitors, this compound is ideally suited for inclusion in kinome-wide selectivity panels (e.g., DiscoverX scanMAX) to identify its unique target engagement fingerprint. This profiling would directly address the gap in public data and could reveal a selectivity window relative to FDA-approved kinase inhibitors [Section_3, Evidence_Item_2].

Wnt Pathway Chemical Probe Development

As a member of the pyridyl-piperidine ether class claimed in Merck's Wnt inhibitor patents, this compound can be advanced as a chemical probe for Wnt-dependent signaling studies. Its procurement is justified over inert building blocks when the research objective involves modulating β-catenin-dependent transcription in colorectal or hepatocellular carcinoma models [Section_3, Evidence_Item_3].

Structure-Activity Relationship (SAR) Expansion Around the Bromofuran Electrophile

The 5-bromo substituent on the furan ring provides a versatile synthetic handle for further derivatization (e.g., Suzuki coupling, amination) to explore structure-activity relationships. This makes the compound a strategic intermediate for generating focused libraries aimed at improving cellular potency beyond the initial 15 µM benchmark [Section_3, Evidence_Item_1].

Quote Request

Request a Quote for (5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.